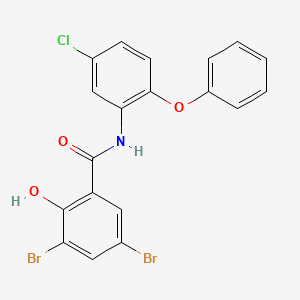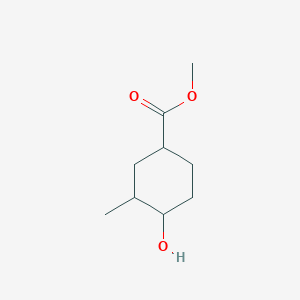![molecular formula C24H28N2O3S B2631970 1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one CAS No. 878060-67-4](/img/structure/B2631970.png)
1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an indole moiety, and a methanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the azepane ring and the indole moiety. One common approach is to first synthesize the azepane ring through the reaction of hexamethyleneimine with chloroacetyl chloride . The indole moiety can be prepared separately through standard indole synthesis methods.
The final step involves coupling the azepane ring with the indole moiety in the presence of a methanesulfonyl group. This can be achieved through a nucleophilic substitution reaction, where the azepane ring acts as the nucleophile and the indole moiety, substituted with a methanesulfonyl group, acts as the electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group could lead to the formation of a sulfone, while reduction of the indole moiety could yield a dihydroindole derivative.
Applications De Recherche Scientifique
1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, potentially modulating their activity. The methanesulfonyl group can also play a role in these interactions by enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
- 1-(azepan-1-yl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one
- 1-azepanyl[4-(1-piperidinylcarbonyl)-1-piperazinyl]methanone
Uniqueness
1-(azepan-1-yl)-2-{3-[(3-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is unique due to its combination of an azepane ring, an indole moiety, and a methanesulfonyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(3-methylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-9-8-10-20(15-19)18-30(28,29)23-16-26(22-12-5-4-11-21(22)23)17-24(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPVFQYZKUTWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2631892.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2631895.png)

![7-(2-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2631903.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B2631904.png)

![2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2631906.png)
![(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid](/img/structure/B2631907.png)
![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)
![(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631909.png)
